

Chemical structure and properties of (+/-)-Strigol

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Chemical Structure and Properties of (+/-)-Strigol

Introduction

Strigolactones (SLs) are a class of plant hormones derived from carotenoids that play crucial roles in regulating plant development and mediating interactions with organisms in the rhizosphere.[1][2][3] The first member of this family to be identified was (+)-Strigol, isolated from cotton root exudates.[2][4][5][6] It was initially recognized for its potent ability to stimulate the germination of parasitic weeds, such as those from the Striga genus.[3][7][8] Beyond this, strigolactones are now known to be essential for establishing symbiotic relationships with arbuscular mycorrhizal (AM) fungi and for controlling plant architecture, particularly shoot branching.[2][7] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, signaling mechanisms, and key experimental methodologies related to (+/-)-Strigol.

Chemical Structure of (+/-)-Strigol

(+/-)-Strigol is a racemic mixture of two enantiomers. The core structure of strigol is a tetracyclic sesquiterpene lactone.[5] It consists of a tricyclic lactone (the ABC rings) linked via an enol ether bridge to a butenolide D-ring.[7][9] The D-ring is highly conserved across different strigolactones and is considered crucial for its biological activity.[7][9] Variations among different strigolactones typically occur in the ABC part of the molecule.[9]

The chemical name for strigol is (3E,3aR,5S,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-5-hydroxy-8,8-dimethyl-2H-indeno[1,2-b]furan-2-one.[4]



Key Structural Features:

- Tricyclic Lactone (ABC-rings): Forms the core of the molecule.
- Butenolide Moiety (D-ring): A five-membered lactone ring essential for bioactivity.
- Enol Ether Bridge: Connects the ABC-ring system to the D-ring. This bridge is labile and can be hydrolyzed in the rhizosphere.[10]
- Stereochemistry: Strigol has multiple stereocenters, leading to different stereoisomers. The natural configuration is (+)-strigol, but synthetic routes often produce a racemic mixture of (+/-)-strigol.[7][11] The stereoisomers can exhibit different biological activities. For instance, (+)-strigol is more active in germinating Striga asiatica seeds, while (-)-strigol shows greater activity on Alectra vogelii seeds.[7]

Physicochemical Properties

The physicochemical properties of strigol are summarized in the table below. These properties are critical for its stability, transport, and interaction with receptors.



Property	Value	Reference
Molecular Formula	C19H22O6	[4][12]
Molecular Weight	346.37 g/mol	[4][12]
Exact Mass	346.14163842 Da	[12][13]
Melting Point	200-202 °C (with decomposition)	[4][9]
Boiling Point	643.4 °C	[13]
Density	1.34 g/cm ³	[13]
Appearance	White needles	[4]
Solubility	Highly soluble in polar solvents like acetone and methylene chloride; moderately soluble in benzene; insoluble in hexane.	[4][9]
XLogP3	1.3	[12][13]
Topological Polar Surface Area	82.1 Ų	[12]

Biological Properties and Activity

(+/-)-Strigol exhibits a range of biological activities, acting as a signaling molecule in the rhizosphere and as an endogenous plant hormone.



Biological Activity	Description	Reference
Parasitic Weed Germination	Acts as a potent germination stimulant for seeds of parasitic plants like Striga and Orobanche at extremely low concentrations. This dependency can be exploited for "suicidal germination" strategies in agriculture.	[2][14][15]
Symbiotic Fungi Interaction	Stimulates hyphal branching in arbuscular mycorrhizal (AM) fungi, a crucial step for establishing symbiosis. This relationship helps the host plant with nutrient uptake, particularly phosphorus.	[2][7][16]
Plant Hormone Function	Regulates various aspects of plant development, most notably inhibiting shoot branching (apical dominance). It is also involved in root architecture and responses to abiotic stress.	[1][2][3]

Strigol Signaling Pathway

The perception and transduction of the strigol signal involve a core set of proteins. The signaling pathway is initiated by the binding of strigol to its receptor, leading to the degradation of transcriptional repressors and the activation of downstream gene expression.

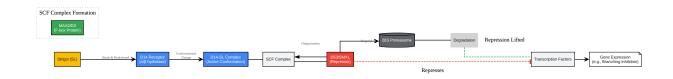
The key components are:

• D14/DAD2 Receptor: An α/β hydrolase superfamily protein that perceives and hydrolyzes the strigol molecule.[1][7][9] This hydrolysis event causes a conformational change in the receptor.



- MAX2/D3 F-box Protein: A component of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. The SL-bound D14 receptor interacts with MAX2/D3.[1][2]
- D53/SMXL Transcriptional Repressors: These proteins repress the expression of strigolactone-responsive genes. The D14-SL-MAX2 complex targets D53/SMXL proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][7]

The degradation of the D53/SMXL repressors lifts the repression on downstream transcription factors, allowing for the regulation of gene expression related to shoot branching and other developmental processes.[1]



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Caption: The strigol signaling pathway from perception to gene expression.

Experimental Protocols Synthesis of (+/-)-Strigol

The complex structure of strigol has made its total synthesis a significant challenge in organic chemistry.[17] Several synthetic routes have been developed since its structure was elucidated. A practical total synthesis of the racemic form, **(+/-)-strigol**, was reported by G. A. MacAlpine et al.[4]

While a detailed step-by-step protocol is beyond the scope of this guide, the general strategies often involve:



- Synthesis of the ABC-ring system: This is often the most complex part, involving multiple stereoselective steps to construct the tricyclic lactone core.
- Synthesis of the D-ring: The butenolide D-ring is typically synthesized separately.
- Coupling and Final Steps: The ABC and D-rings are coupled via the enol ether bridge, followed by final modifications to yield the target molecule.

Synthetic analogues, such as GR24, which are easier to synthesize, are widely used in research to study strigolactone responses.[14][16][18]

Bioassay: Parasitic Seed Germination

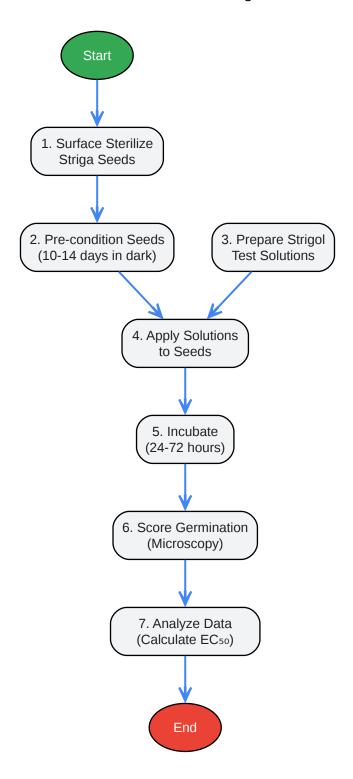
A common and sensitive method to determine the biological activity of strigol and its analogues is the seed germination bioassay using parasitic plants like Striga hermonthica.

Methodology:

- Seed Sterilization: Seeds of the parasitic plant are surface-sterilized (e.g., using a solution of sodium hypochlorite and a wetting agent).
- Pre-conditioning (Priming): Sterilized seeds are placed on glass fiber filter paper discs
 moistened with sterile water in petri dishes. The dishes are sealed and incubated in the dark
 at a constant temperature (e.g., 28-30°C) for a period of 10-14 days. This step is crucial to
 make the seeds responsive to germination stimulants.
- Treatment Application: Solutions of **(+/-)-Strigol** at various concentrations (typically ranging from picomolar to micromolar) are prepared. A small volume of each test solution is applied to the pre-conditioned seeds. A solvent control (and often a positive control like GR24) is included.
- Incubation: The treated seeds are incubated under the same conditions for an additional 24-72 hours.
- Germination Scoring: The number of germinated seeds (identified by the emergence of the radicle) is counted under a dissecting microscope. The germination percentage is calculated for each concentration.



• Data Analysis: The results are often used to calculate the EC₅₀ value, which is the concentration required to induce 50% of the maximum germination response.



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Caption: Workflow for a parasitic seed germination bioassay.



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- To cite this document: BenchChem. [Chemical structure and properties of (+/-)-Strigol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013464#chemical-structure-and-properties-of-strigol]



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